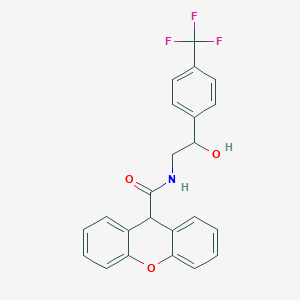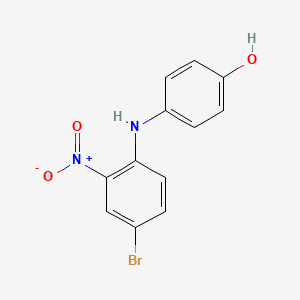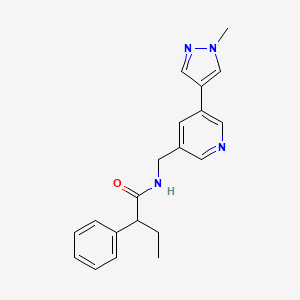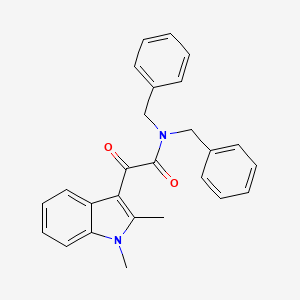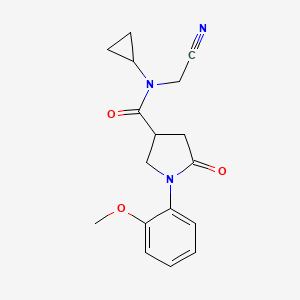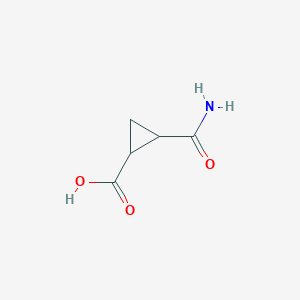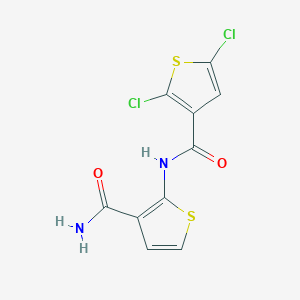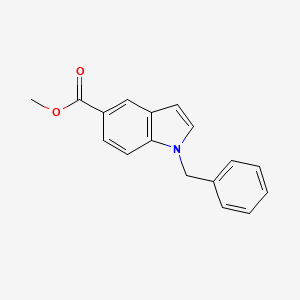
1-ベンジル-1H-インドール-5-カルボン酸メチル
概要
説明
Methyl 1-benzyl-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound, specifically, is characterized by its indole core substituted with a benzyl group at the nitrogen atom and a methyl ester group at the 5-position of the indole ring.
科学的研究の応用
Methyl 1-benzyl-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of indole-based biological pathways and their role in cellular processes.
Medicine: Indole derivatives, including methyl 1-benzyl-1H-indole-5-carboxylate, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Methyl 1-benzyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Methyl 1-benzyl-1H-indole-5-carboxylate, like other indole derivatives, may affect various biochemical pathways. The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects . .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that methyl 1-benzyl-1h-indole-5-carboxylate may have similar effects .
生化学分析
Biochemical Properties
Indole derivatives, including Methyl 1-benzyl-1H-indole-5-carboxylate, interact with multiple receptors, making them useful in developing new therapeutic derivatives . Specific enzymes, proteins, and other biomolecules that Methyl 1-benzyl-1H-indole-5-carboxylate interacts with are not mentioned in the available literature.
Cellular Effects
Indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors .
Temporal Effects in Laboratory Settings
The product is chemically stable under standard ambient conditions (room temperature) . Specific long-term effects of Methyl 1-benzyl-1H-indole-5-carboxylate on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-benzyl-1H-indole-5-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The nitrogen atom of the indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position of the indole ring using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of methyl 1-benzyl-1H-indole-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Methyl 1-benzyl-1H-indole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or sulfonylated indole derivatives.
類似化合物との比較
Methyl indole-5-carboxylate: Lacks the benzyl group at the nitrogen atom, resulting in different biological activities and chemical reactivity.
1-Benzyl-1H-indole-3-carboxylate: Substitution at the 3-position instead of the 5-position, leading to variations in chemical properties and applications.
1-Methyl-1H-indole-5-carboxylate: Substitution with a methyl group at the nitrogen atom instead of a benzyl group, affecting its interaction with molecular targets.
Uniqueness: Methyl 1-benzyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
methyl 1-benzylindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQTVMUBQHOYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
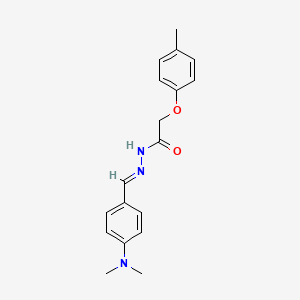
![tert-butyl (3E,5E)-3,5-bis[(dimethylamino)methylene]-4-oxopiperidine-1-carboxylate](/img/structure/B2590320.png)
![6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2590322.png)

![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/new.no-structure.jpg)
